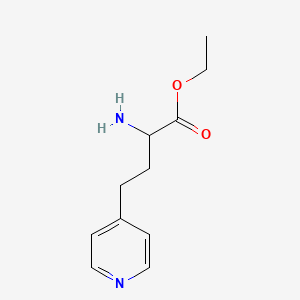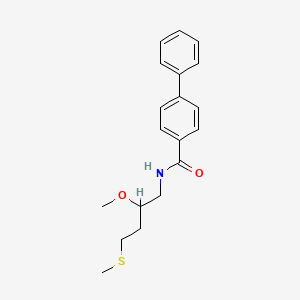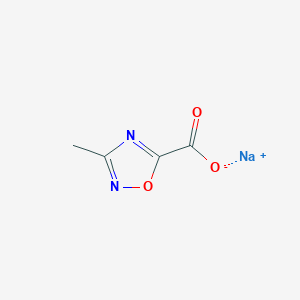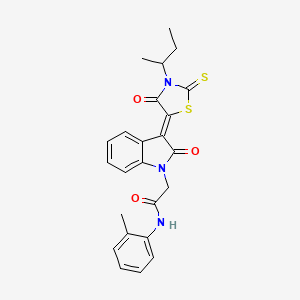![molecular formula C18H17F3N4O B2863772 4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 902023-31-8](/img/structure/B2863772.png)
4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a versatile chemical with remarkable potential in scientific research. It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Molecular Structure Analysis
The molecular structure of this compound includes both pyrazole and pyrimidine rings . Its empirical formula is C20H11F6N3O, and it has a molecular weight of 423.31 .Physical And Chemical Properties Analysis
This compound is a yellow to orange powder . It is soluble in DMSO at 5 mg/mL when warmed .科学的研究の応用
Anti-inflammatory Properties
Research has identified pyrazolo[1,5-a]pyrimidine derivatives as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity, indicating potential for safer anti-inflammatory medications. For instance, certain pyrazolo[1,5-a]pyrimidine compounds were synthesized to explore their anti-inflammatory properties, with modifications in their structure to enhance therapeutic indices without inducing ulcerogenic effects, showing promise for the development of safer NSAIDs (Auzzi et al., 1983).
Antimicrobial Activity
Thiazolo[4,5-d]pyrimidine derivatives have been studied for their antimicrobial properties, indicating the utility of pyrazolo[1,5-a]pyrimidine scaffolds in developing new antimicrobial agents. Some synthesized compounds showed promising activity against various microbial strains, highlighting their potential in addressing antibiotic resistance (Habib et al., 2007).
Neurodegenerative Disease Research
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential in neurodegenerative disease research, particularly Parkinson's disease. Compounds related to this chemical class have been evaluated for their ability to bind to and modulate specific receptors implicated in neurodegenerative processes, offering insights into new therapeutic avenues (Sato et al., 2016).
Anticancer Activity
Studies on pyrazolopyrimidine derivatives have also indicated their potential in anticancer therapy. For example, novel series of pyrazolopyrimidines were synthesized and tested for their cytotoxicity against cancer cell lines, with some showing significant activity. These findings suggest the possibility of developing new anticancer drugs based on pyrazolo[1,5-a]pyrimidine scaffolds (Rahmouni et al., 2016).
作用機序
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is a type of estrogen receptor, a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen (estradiol). This compound is a highly selective antagonist of ERβ, meaning it binds to this receptor and blocks its action .
Mode of Action
As a selective antagonist of ERβ, this compound binds to the receptor and inhibits its action . It has a 36-fold selectivity for ERβ over another type of estrogen receptor, ERα . This means it is much more likely to bind to and inhibit ERβ than ERα.
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a solution .
Result of Action
The result of this compound’s action is the inhibition of ERβ. This can have various effects depending on the context. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, this compound significantly enhanced cell growth .
特性
IUPAC Name |
4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-12-11-14(24-7-9-26-10-8-24)25-17(22-12)15(13-5-3-2-4-6-13)16(23-25)18(19,20)21/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMIAUAYJNOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49664986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)
![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)


![8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2863696.png)
![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)


![tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B2863703.png)
![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863704.png)


